molecular formula C16H21N3O2S2 B6474811 N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640842-58-4

N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474811
CAS No.: 2640842-58-4
M. Wt: 351.5 g/mol
InChI Key: VXDICNZFBPXEGE-UHFFFAOYSA-N
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Description

The compound “N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the piperidine ring, and the cyclopropane ring. The benzothiazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon, nitrogen, and sulfur .

Scientific Research Applications

N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in scientific research as a tool to modulate the activity of certain enzymes and receptors. It has been used to study the effects of various drugs on the activity of the GABA-A receptor, a type of neurotransmitter receptor found in the brain. It has also been used to study the effects of certain compounds on the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.

Advantages and Limitations for Lab Experiments

N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in laboratory settings. However, this compound does have some limitations. It is not very selective in its binding, meaning that it can bind to multiple target molecules at once. This can make it difficult to study the effects of this compound on a single target molecule. Additionally, this compound is not very potent, meaning that it takes a relatively high concentration of this compound to achieve the desired effects.

Future Directions

There are many potential future directions for N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide research. One potential direction is to explore the use of this compound as a therapeutic agent. This could involve studying the effects of this compound on various diseases and disorders, such as anxiety, depression, and addiction. Additionally, further research could be done to explore the potential of this compound to modulate the activity of other enzymes and receptors, such as those involved in cancer, inflammation, and pain. Finally, further research could be done to develop more selective and potent derivatives of this compound, which could be used to target specific molecules with greater accuracy and potency.

Synthesis Methods

N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized in a two-step reaction. The first step involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with propargyl bromide in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with cyclopropanesulfonyl chloride. This reaction requires a strong base like sodium hydride or potassium tert-butoxide to be used as a catalyst. The overall yield of the two-step reaction is typically between 70-80%.

Properties

IUPAC Name

N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-11-4-7-14-15(9-11)22-16(17-14)19-8-2-3-12(10-19)18-23(20,21)13-5-6-13/h4,7,9,12-13,18H,2-3,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDICNZFBPXEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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